An In-depth Technical Guide to Methyl (E)-cinnamate-d5
An In-depth Technical Guide to Methyl (E)-cinnamate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl (E)-cinnamate-d5, a deuterated isotopologue of Methyl (E)-cinnamate. This document details its chemical structure, physical and spectroscopic properties, a plausible synthetic route, and its potential applications in research and development.
Chemical Structure and Properties
Methyl (E)-cinnamate-d5 is a stable isotope-labeled version of Methyl (E)-cinnamate, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution is particularly useful for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure:
The chemical structure of Methyl (E)-cinnamate-d5 is illustrated below. The "(E)" designation refers to the stereochemistry of the double bond, indicating that the phenyl and the methoxycarbonyl groups are on opposite sides.
Physicochemical Properties
| Property | Methyl (E)-cinnamate | Methyl (E)-cinnamate-d5 (Expected) |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₅D₅O₂ |
| Molecular Weight | 162.19 g/mol | 167.22 g/mol |
| Appearance | White to off-white crystalline solid | Similar to non-deuterated form |
| Melting Point | 34-38 °C | Similar to non-deuterated form |
| Boiling Point | 263 °C | Similar to non-deuterated form |
| Solubility | Insoluble in water; soluble in ethanol, ether | Similar to non-deuterated form |
| CAS Number | 1754-62-7 | 61764-82-7 |
Spectroscopic Data
Detailed spectroscopic data for Methyl (E)-cinnamate-d5 is not widely published. Below is a summary of the expected spectroscopic characteristics based on the data available for the non-deuterated compound.
Mass Spectrometry
In a mass spectrum, the molecular ion peak for Methyl (E)-cinnamate-d5 would be expected at an m/z of 167, corresponding to its higher molecular weight. The fragmentation pattern would be similar to that of Methyl (E)-cinnamate, with fragments containing the deuterated phenyl group showing a mass shift of +5 amu.
Expected Fragmentation:
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m/z 136: [M-OCH₃]⁺ (deuterated)
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m/z 108: [C₆D₅CH=CH]⁺
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m/z 82: [C₆D₅]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of Methyl (E)-cinnamate-d5 would be significantly different from the non-deuterated form in the aromatic region. The signals corresponding to the phenyl protons (typically observed between δ 7.3 and 7.6 ppm) would be absent. The signals for the vinylic protons and the methyl protons would remain.
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Expected ¹H NMR (CDCl₃):
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δ 7.7 (d, 1H, J = 16.0 Hz)
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δ 6.4 (d, 1H, J = 16.0 Hz)
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δ 3.8 (s, 3H)
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¹³C NMR: The ¹³C NMR spectrum would show signals for all ten carbon atoms. The carbons of the deuterated phenyl ring would exhibit splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.
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¹³C NMR of Methyl (E)-cinnamate (for comparison):
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δ 167.2 (C=O)
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δ 144.8 (β-C)
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δ 134.4 (ipso-C)
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δ 130.3 (para-C)
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δ 128.8 (meta-C)
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δ 128.1 (ortho-C)
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δ 117.7 (α-C)
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δ 51.6 (OCH₃)
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Experimental Protocols
A specific, validated experimental protocol for the synthesis of Methyl (E)-cinnamate-d5 is not readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of Methyl (E)-cinnamate, such as the Fischer esterification of cinnamic acid-d5 or the Heck reaction using benzaldehyde-d5.
Plausible Synthesis via Fischer Esterification
The most straightforward approach involves the acid-catalyzed esterification of cinnamic acid-d5 with methanol. Cinnamic acid-d5 can be synthesized from benzaldehyde-d5 via a Knoevenagel or Perkin condensation.
Protocol:
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Synthesis of (E)-Cinnamic acid-d5:
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To a solution of benzaldehyde-d5 (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a catalytic amount of piperidine.
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Heat the reaction mixture at reflux for 2-3 hours.
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Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water, and dry to yield (E)-cinnamic acid-d5.
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Fischer Esterification:
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Suspend (E)-cinnamic acid-d5 (1.0 eq) in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
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Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
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After completion, remove the excess methanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield pure Methyl (E)-cinnamate-d5.
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Applications in Drug Development and Research
Deuterium-labeled compounds like Methyl (E)-cinnamate-d5 are valuable tools in several areas of scientific research:
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Pharmacokinetic Studies: The deuterium label allows for the differentiation of the administered compound from its endogenously produced counterparts, enabling precise pharmacokinetic profiling.
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Metabolic Studies: It can be used as a tracer to elucidate the metabolic pathways of cinnamic acid and its derivatives.
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Internal Standard: Due to its chemical similarity and mass difference, it serves as an excellent internal standard for the accurate quantification of Methyl (E)-cinnamate in complex biological matrices using LC-MS or GC-MS.
This guide provides a foundational understanding of Methyl (E)-cinnamate-d5. For specific applications, further experimental validation of its properties and synthesis is recommended.
